![molecular formula C18H18O6 B14489858 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid CAS No. 63192-41-6](/img/structure/B14489858.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid is an organic compound characterized by the presence of two carboxyl groups attached to a biphenyl structure. This compound belongs to the class of dicarboxylic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the carboxyl groups. One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
Industrial production of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as biphenyl alcohols, aldehydes, and substituted biphenyls.
Wissenschaftliche Forschungsanwendungen
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid involves its interaction with molecular targets through its carboxyl groups and biphenyl structure. These interactions can lead to the formation of noncovalent bonds with active sites of enzymes and receptors, affecting various biochemical pathways . The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diamine: A biphenyl derivative with two amines and two methyl groups, used in the synthesis of polyimides and enamines.
4,4’-diamino[1,1’-biphenyl]-2,2’-disulfonic acid: Another biphenyl derivative with amino and sulfonic acid groups, used in various chemical applications.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid is unique due to its specific combination of carboxyl groups and biphenyl structure, which imparts distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
63192-41-6 |
|---|---|
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
2-[4-[4-(1-carboxyethoxy)phenyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C18H18O6/c1-11(17(19)20)23-15-7-3-13(4-8-15)14-5-9-16(10-6-14)24-12(2)18(21)22/h3-12H,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
ZJQHYUCSUYDDMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


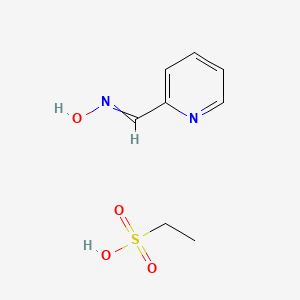
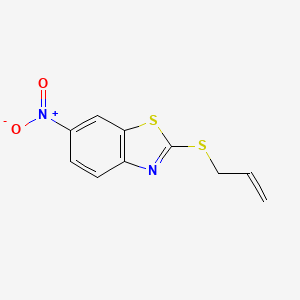

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
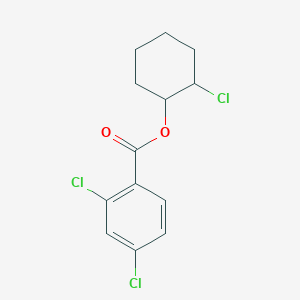
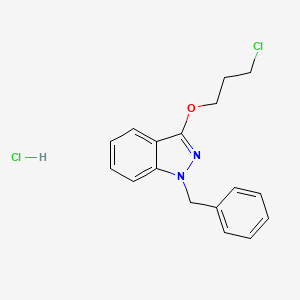
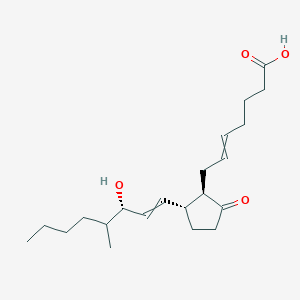
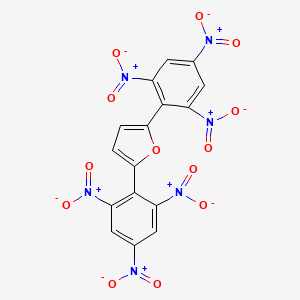
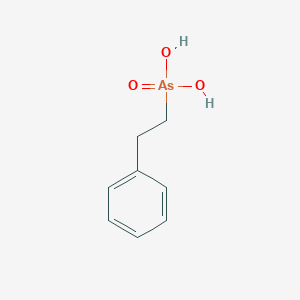
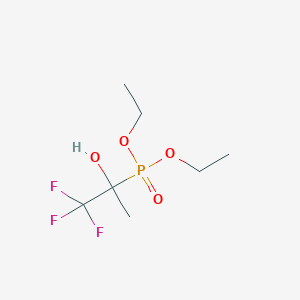

![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
